4-bromo-N'-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide
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Overview
Description
4-bromo-N'-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-bromo-N'-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N'-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of Mycobacterium tuberculosis by disrupting the bacterial cell wall.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N'-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide in lab experiments is its potential as a lead compound for the development of new anti-cancer and anti-tuberculosis drugs. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
Future research on 4-bromo-N'-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide could focus on optimizing its synthesis method to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate its mechanism of action and potential applications in the treatment of other diseases. Finally, research could be conducted to identify analogs of this compound with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 4-bromo-N'-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide involves the reaction of 4-bromo-2-hydrazinylbenzoic acid with 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of glacial acetic acid. The resulting product is then purified by recrystallization.
Scientific Research Applications
4-bromo-N'-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for the treatment of tuberculosis.
properties
Product Name |
4-bromo-N'-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide |
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Molecular Formula |
C22H22BrN3O |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H22BrN3O/c1-14-5-10-21(11-15(14)2)26-16(3)12-19(17(26)4)13-24-25-22(27)18-6-8-20(23)9-7-18/h5-13H,1-4H3,(H,25,27)/b24-13+ |
InChI Key |
MUHDBDKBQYZUGF-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC=C(C=C3)Br)C)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)Br)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)Br)C)C |
Origin of Product |
United States |
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